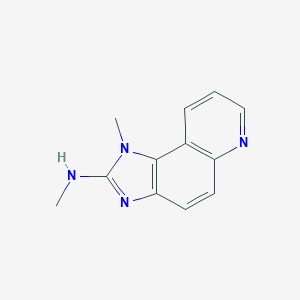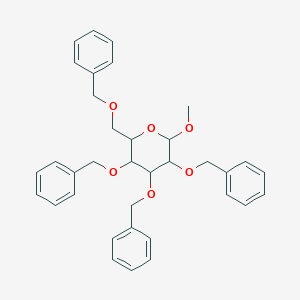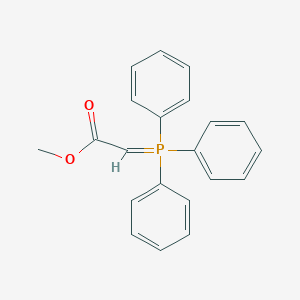
P-Nitrophenyl beta-D-lactopyranoside
Overview
Description
P-Nitrophenyl beta-D-lactopyranoside, also known as 4-Nitrophenyl beta-D-lactopyranoside, is a chemical compound with the empirical formula C18H25NO13 . It has a molecular weight of 463.4 . It is commonly used as a substrate for determining β-lactosidase activity and for determining the substrate specificity for β-glucosidase from the yeast Debaryomyces hansenii .
Molecular Structure Analysis
The InChI code for P-Nitrophenyl beta-D-lactopyranoside is1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 . Physical And Chemical Properties Analysis
P-Nitrophenyl beta-D-lactopyranoside is a white to off-white crystalline powder . It is soluble in water, with a solubility of 19.60-20.40 mg/mL . The compound should be stored at 0-8°C .Scientific Research Applications
Determining β-Lactosidase Activity
P-Nitrophenyl beta-D-lactopyranoside is often used as a substrate for determining β-lactosidase activity . β-lactosidase is an enzyme that catalyzes the hydrolysis of β-lactose into monosaccharides. The use of P-Nitrophenyl beta-D-lactopyranoside allows researchers to measure the activity of this enzyme.
Studying Substrate Specificity for β-Glucosidase
This compound is also used for determining the substrate specificity for β-glucosidase from the yeast Debaryomyces hansenii . β-glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in β-D-glucosides and oligosaccharides, with release of glucose.
Use as a Chromogenic Substrate
P-Nitrophenyl beta-D-lactopyranoside acts as a chromogenic substrate used for the measurement of beta-glucosidase activity . When beta-glucosidase acts on this substrate, it releases a yellow-colored product that can be quantified spectrophotometrically.
Biochemical Enzyme Assays
This compound is used in biochemical enzyme assays . These assays are analytical procedures used to measure the activities of enzymes. The use of P-Nitrophenyl beta-D-lactopyranoside allows for the quantification of enzyme activity.
In Vitro Diagnostic Analysis
P-Nitrophenyl beta-D-lactopyranoside is used in in vitro diagnostic analysis . In vitro diagnostics are tests done on samples such as blood or tissue that have been taken from the human body. This compound can be used in tests that measure enzyme activity.
Research in Biochemistry
In the field of biochemistry, P-Nitrophenyl beta-D-lactopyranoside plays a crucial role in studying enzyme activities . It is used in various research studies to understand the function and behavior of enzymes.
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-MUKCROHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310117 | |
| Record name | p-Nitrophenyl β-D-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Nitrophenyl beta-D-lactopyranoside | |
CAS RN |
4419-94-7 | |
| Record name | p-Nitrophenyl β-D-lactoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl β-D-lactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the addition of a sugar moiety affect the permeability of a compound through the human erythrocyte membrane?
A1: Research suggests that glycosylation significantly impacts a compound's ability to permeate the human erythrocyte membrane. Studies comparing various glycosides, including P-Nitrophenyl β-D-lactopyranoside, to their corresponding aglycons (the compound without the sugar) found that glycosides permeate at a slower rate. [, ] This implies that the presence of the sugar molecule hinders the compound's passage through the membrane. Furthermore, glycosides containing a disaccharide were unable to permeate the erythrocyte membrane, highlighting a potential size-exclusion effect. [, ] This suggests that modifying drugs by adding disaccharides could be a strategy to reduce their leakage through erythrocyte membranes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)







